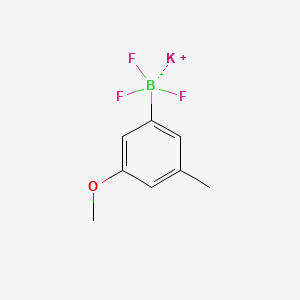![molecular formula C10H16O2 B13454417 2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)
2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid, mixture of diastereomers, is a compound that features a unique bicyclobutane structure. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. The presence of diastereomers adds another layer of complexity, making it a fascinating subject for study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid typically involves the formation of the bicyclobutane core followed by functionalization to introduce the acetic acid moiety. One common method involves the thermal [2 + 2]-cycloaddition of vinyl boronates with in situ-generated keteniminium salts . This reaction proceeds under mild conditions and yields the desired cyclobutane derivatives efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Pd(0) with 1,1′-bis(diisopropylphosphino)ferrocene (dippf) as a ligand are often employed to facilitate the arylation of the central bond .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and enzyme mechanisms.
Medicine: Its derivatives may have pharmaceutical applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid exerts its effects involves the release of strain energy from the bicyclobutane ring. This strain-release mechanism facilitates various chemical transformations, making the compound highly reactive. The molecular targets and pathways involved depend on the specific application and the functional groups present on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromocyclopentane: Exhibits cis-trans isomerism similar to 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid.
1,2-Dimethylcyclopropane: Another example of a compound with cis-trans isomerism.
Uniqueness
What sets 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid apart is its highly strained bicyclobutane core, which imparts unique reactivity and makes it a valuable tool in synthetic chemistry
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-(3-cyclobutylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2,(H,11,12) |
Clé InChI |
GRSQXWZBCPUJRI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2CC(C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13454340.png)
![3-(8-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-g]quinolin-7-yl)piperidine-2,6-dione](/img/structure/B13454353.png)


![[1-(Hydroxymethyl)silolan-1-yl]methanol](/img/structure/B13454372.png)


![2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13454391.png)

![2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine](/img/structure/B13454412.png)
![1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine](/img/structure/B13454424.png)


